molecular formula C22H21FN2O7S B2907643 Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-69-9

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2907643
CAS No.: 899728-69-9
M. Wt: 476.48
InChI Key: NZWDCAMAFYYRJD-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative characterized by a 1,6-dihydropyridazine core substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with a sulfonate ester group (derived from 4-methoxy-2,5-dimethylphenylsulfonyl), and at the 3-position with an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-8-6-15(23)7-9-16)32-33(28,29)19-11-13(2)17(30-4)10-14(19)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWDCAMAFYYRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 4-position of the pyridazine ring, which significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name CAS Number 4-Position Substituent Molecular Weight Key Functional Groups
Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate Not provided (4-methoxy-2,5-dimethylphenyl)sulfonyloxy ~468.45 g/mol* Sulfonate ester, ethyl carboxylate, 4-fluorophenyl
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 899943-46-5 Methoxy 320.30 g/mol Methoxy, ethyl carboxylate, 4-fluorophenyl
1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 1105193-26-7 Methoxy 292.24 g/mol Methoxy, carboxylic acid, 4-fluorophenyl
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 478067-01-5 Trifluoromethyl 380.24 g/mol Trifluoromethyl (×2), ethyl carboxylate, 3-(trifluoromethyl)phenyl

*Estimated based on molecular formula.

Key Differences and Implications

The sulfonate ester may enhance solubility in polar solvents compared to nonpolar substituents like trifluoromethyl . Methoxy Group (CAS 899943-46-5): A smaller, electron-donating group that increases lipophilicity but reduces reactivity. This analog is less likely to undergo hydrolysis, favoring metabolic stability . Trifluoromethyl (CAS 478067-01-5): A strong electron-withdrawing group that enhances oxidative stability and may improve binding affinity in hydrophobic enzyme pockets. However, it reduces aqueous solubility .

Carboxylate vs. Carboxylic Acid :

  • The ethyl ester in the target compound and CAS 899943-46-5 improves cell membrane permeability compared to the free carboxylic acid (CAS 1105193-26-7), which is more polar and likely ionized at physiological pH .

Hypothetical Pharmacological Profiles

While direct bioactivity data are unavailable, inferences can be drawn from substituent trends:

  • Target Compound: The sulfonyloxy group may facilitate hydrolysis to release a pharmacologically active species (e.g., a phenolic derivative), suggesting prodrug behavior.
  • CAS 899943-46-5 : The methoxy group’s stability suggests utility in long-acting formulations or as a scaffold for further derivatization.

Research and Commercial Considerations

  • Synthesis Challenges : The sulfonyloxy group in the target compound requires precise sulfonation conditions to avoid premature hydrolysis, unlike the simpler methoxy or trifluoromethyl analogs .
  • Commercial Availability : The analogs listed are marketed as intermediates (e.g., CAS 899943-46-5 for medicinal purposes ), implying their utility in drug discovery pipelines.

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